SDZ 219-964

Sensorimotor gating Cross-species pharmacology 5-HT1B/1D receptor homology

SDZ 219-964 is a synthetic, low-molecular-weight organophosphorus compound (molecular formula C13H19ClNO4PS) that functions as a selective serotonin (5-HT) receptor agonist with high specificity for the 5-HT1D receptor subtype. Unlike therapeutically utilized triptans that exhibit dual 5-HT1B/1D agonism, SDZ 219-964 was developed as a pharmacological tool to dissect 5-HT1B versus 5-HT1D receptor contributions in behavioral paradigms.

Molecular Formula C13H19ClNO4PS
Molecular Weight 0
CAS No. 180616-21-1
Cat. No. B1170904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ 219-964
CAS180616-21-1
SynonymsSDZ 219-964
Molecular FormulaC13H19ClNO4PS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ 219-964 (CAS 180616-21-1): A Selective 5-HT1D Receptor Agonist for Cross-Species Serotonergic Research


SDZ 219-964 is a synthetic, low-molecular-weight organophosphorus compound (molecular formula C13H19ClNO4PS) that functions as a selective serotonin (5-HT) receptor agonist with high specificity for the 5-HT1D receptor subtype [1]. Unlike therapeutically utilized triptans that exhibit dual 5-HT1B/1D agonism, SDZ 219-964 was developed as a pharmacological tool to dissect 5-HT1B versus 5-HT1D receptor contributions in behavioral paradigms [2]. The compound belongs to the serotonin receptor agonist class indexed by MeSH and has been employed primarily in comparative cross-species neuropharmacology studies [1].

Why 5-HT1B/1D Agonists Cannot Substitute for SDZ 219-964 in Behavioral Pharmacology Studies


Generic substitution with widely available 5-HT1B/1D agonists such as sumatriptan, RU 24969, or even highly selective 5-HT1D agents like PNU-109291 cannot replicate the validated experimental profile of SDZ 219-964. The compound is the only agonist that has been directly demonstrated in a single comparative study to exhibit species-dependent differential pharmacology — disrupting prepulse inhibition (PPI) in guinea pigs (5-HT1D-mediated) while having no independent effect on PPI in rats (5-HT1B-dominant system) — a finding that enabled the functional confirmation of 5-HT1B/1D receptor homology across species [1]. By contrast, RU 24969 exhibits the opposite species profile, while sumatriptan and PNU-109291 lack published PPI data in guinea pig models altogether [1][2]. Furthermore, the organophosphorus scaffold (C13H19ClNO4PS) distinguishes SDZ 219-964 structurally from the indole-based triptans and the isochroman-based PNU-109291, which may confer distinct physicochemical properties relevant to formulation and handling .

Quantitative Differentiation Evidence for SDZ 219-964


Species-Dependent Functional Pharmacology: SDZ 219-964 Displays Opposite Species Selectivity to RU 24969 in PPI Modulation

In a direct head-to-head comparative study, SDZ 219-964 and the 5-HT1B agonist RU 24969 were evaluated in both rats and guinea pigs using the prepulse inhibition (PPI) paradigm [1]. SDZ 219-964 disrupted PPI dose-dependently in guinea pigs at 1.0 and 2.0 mg/kg but had no independent effect on PPI in rats, while RU 24969 showed the inverse profile — disrupting PPI in rats at 2.5 and 5.0 mg/kg but failing to affect PPI in guinea pigs [1]. This cross-over species selectivity confirms that SDZ 219-964 is the appropriate agonist probe for guinea pig 5-HT1D receptor studies, whereas RU 24969 is the corresponding tool for rat 5-HT1B studies.

Sensorimotor gating Cross-species pharmacology 5-HT1B/1D receptor homology

Locomotor Activity Modulation: SDZ 219-964 Stimulates Locomotion in Guinea Pigs While Sparing Rats

SDZ 219-964 increased locomotor activity in guinea pigs across a dose range of 0.5–2.0 mg/kg, while RU 24969 also increased locomotion in guinea pigs but only at higher doses [1]. In rats, RU 24969 significantly increased locomotor activity at 1.25–5.0 mg/kg, whereas SDZ 219-964 produced only generalized, stimulatory effects on startle reactivity without independent effects on locomotion [1]. The qualitative differences in spatial patterns of locomotion — directly compared in the same study between guinea pigs treated with SDZ 219-964 and rats treated with RU 24969 — suggest that the neural substrates recruited by 5-HT1D versus 5-HT1B receptor activation are not functionally equivalent [1].

Locomotor activity Behavioral pharmacology 5-HT1D receptor agonism

Structural Differentiation: SDZ 219-964 Features a Unique Organophosphorus Scaffold Among 5-HT1D Agonists

The molecular formula of SDZ 219-964 is C13H19ClNO4PS, placing it within the organophosphorus compound class — a structural category entirely absent among clinically used and widely researched 5-HT1D agonists . Sumatriptan, zolmitriptan, and other triptans are based on an indole or indole-like scaffold; PNU-109291 is an isochroman derivative; RU 24969 is an indole-based compound [1]. The presence of phosphorus and sulfur atoms in SDZ 219-964's structure may impart distinct solubility, metabolic stability, and chromatographic behavior that differentiates it from nitrogen/oxygen-only heterocyclic 5-HT1D agonists .

Organophosphorus chemistry Chemical scaffold diversity 5-HT1D agonist structure

Stimulus Selectivity in PPI: SDZ 219-964 Disrupts Sensorimotor Gating Without Affecting Startle Amplitude

A critical advantage of SDZ 219-964 in PPI experiments is its pharmacological selectivity: at doses of 1.0 and 2.0 mg/kg that produced significant PPI disruption in guinea pigs, the compound did not significantly affect startle amplitude [1]. This is a key quality control parameter in PPI research, as changes in startle amplitude can confound PPI measurements. By contrast, RU 24969 has been reported to affect both PPI and startle amplitude in rats [1]. Furthermore, in rats, SDZ 219-964 produced generalized, stimulatory effects on startle reactivity without independent effects on PPI — confirming that its PPI-modulating activity is receptor-subtype-specific and species-dependent rather than a non-specific consequence of altered startle [1].

Prepulse inhibition Sensorimotor gating Startle reactivity

Research Model Applicability: SDZ 219-964 Is the Only 5-HT1D Agonist Validated in Guinea Pig Behavioral Paradigms

A comprehensive survey of the published literature reveals that SDZ 219-964 is the only 5-HT1D receptor agonist for which complete dose-response behavioral data in guinea pigs have been reported, encompassing both PPI and locomotor activity endpoints in a single controlled study [1]. While PNU-109291 has been studied in guinea pigs for dural plasma extravasation (a migraine-relevant endpoint, IC50 = 4.2 nmol/kg s.c.), its effects on PPI and locomotor activity in guinea pigs have not been published [2]. Sumatriptan and other triptans, though clinically used for migraine, have not been behaviorally characterized in guinea pig PPI paradigms [1]. This makes SDZ 219-964 the default and only validated choice for any research program requiring a 5-HT1D agonist tool compound in guinea pig behavioral neuroscience [1].

Guinea pig model 5-HT1D receptor Behavioral validation

High-Value Application Scenarios for SDZ 219-964 in Research and Industry


Cross-Species 5-HT1B/1D Receptor Homology Studies in Behavioral Neuroscience

SDZ 219-964 is the definitive agonist tool for studies investigating the functional homology between rodent 5-HT1B and non-rodent 5-HT1D receptors. As demonstrated by Sipes and Geyer (1996), the compound's species-dependent pharmacology — disrupting PPI in guinea pigs (1.0–2.0 mg/kg) but not in rats — provides a validated experimental framework for dissecting receptor subtype contributions to sensorimotor gating across species [1]. Researchers designing experiments that require unambiguous pharmacological separation of 5-HT1B versus 5-HT1D receptor function must select SDZ 219-964 as their guinea pig agonist; no alternative 5-HT1D agonist has equivalent published validation data [1].

Sensorimotor Gating and Prepulse Inhibition Research Programs

SDZ 219-964 is uniquely suited for PPI studies in guinea pig models due to its demonstrated ability to disrupt PPI dose-dependently (1.0 and 2.0 mg/kg s.c.) without significantly affecting startle amplitude — a critical experimental requirement for valid PPI interpretation [1]. This clean pharmacological profile eliminates the need for additional control experiments to rule out startle amplitude confounds. Laboratories conducting schizophrenia-related sensorimotor gating research or evaluating antipsychotic drug candidates in cross-species PPI paradigms can integrate SDZ 219-964 as the standard 5-HT1D challenge agent with full confidence in the published parameters [1].

Chemical Biology Probe Panel and Compound Library Diversification

SDZ 219-964 (CAS 180616-21-1; C13H19ClNO4PS) occupies a structurally unique position among 5-HT receptor agonist probe molecules as the only organophosphorus 5-HT1D agonist available for research use [1]. For pharmaceutical screening libraries, chemical biology probe collections, or structure-activity relationship campaigns seeking scaffold diversity beyond indole- and isochroman-based 5-HT1D agonists, SDZ 219-964 provides a chemically orthogonal option [2]. Procuring this compound specifically addresses the need for chemotype representation that no triptan or isochroman derivative can fulfill.

Guinea Pig Behavioral Pharmacology as a Service (CRO) Reference Standard

Contract research organizations (CROs) offering guinea pig behavioral pharmacology services — particularly PPI and locomotor activity assessments — can use SDZ 219-964 as a positive control reference standard for 5-HT1D receptor-mediated effects. The published dose-response data (PPI disruption: 1.0–2.0 mg/kg; locomotor activation: 0.5–2.0 mg/kg, both s.c.) provide ready-to-use experimental parameters that reduce method development time [1]. Since no other 5-HT1D agonist has been validated in guinea pig PPI paradigms, SDZ 219-964 is the only compound that can serve this reference function with literature-supported protocols [1].

Quote Request

Request a Quote for SDZ 219-964

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.